Sequoyitol Sequoyitol 1D-5-O-methyl-myo-inositol is a member of the class of methyl myo-inositols that is cyclohexane-1,2,3,4,5-pentol substituted by a methoxy group at position 6 (the 1R,2S,3r,4R,5S,6r-stereoisomer). It has a role as a plant metabolite.
Sequoyitol is a natural product found in Nephrolepis cordifolia, Glycine max, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 523-92-2
VCID: VC21347706
InChI: InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7?
SMILES:
Molecular Formula: C7H14O6
Molecular Weight: 194.18 g/mol

Sequoyitol

CAS No.: 523-92-2

Cat. No.: VC21347706

Molecular Formula: C7H14O6

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

Sequoyitol - 523-92-2

CAS No. 523-92-2
Molecular Formula C7H14O6
Molecular Weight 194.18 g/mol
IUPAC Name (1S,2R,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol
Standard InChI InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7?
Standard InChI Key DSCFFEYYQKSRSV-MVWKSXLKSA-N
Isomeric SMILES COC1[C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O
Canonical SMILES COC1C(C(C(C(C1O)O)O)O)O

Chemical Properties and Structure

Chemical Classification and Identity

Sequoyitol is chemically identified as 5-O-methyl-myo-inositol, belonging to the class of methyl myo-inositols. Its structure consists of a cyclohexane-1,2,3,4,5-pentol substituted by a methoxy group at position 6, making it a methylated derivative of myo-inositol . This specific structural arrangement is critical to its biological activities and distinguishes it from other cyclitol compounds.

Physical and Chemical Characteristics

Sequoyitol is characterized by the following properties:

  • Molecular Formula: C7H14O6

  • Molecular Weight: 194.18 g/mol

  • IUPAC Name: (1R,2S,3r,4R,5S,6r)-6-methoxycyclohexane-1,2,3,4,5-pentol

  • CAS Registry Number: 523-92-2

The compound's structure features a cyclohexane ring with specific stereochemistry that determines its classification and biological activity. As a cyclitol, sequoyitol has multiple hydroxyl groups that contribute to its high water solubility, an advantageous property for potential pharmaceutical applications .

PropertyValue
Common NameSequoyitol
Systematic Name5-O-methyl-myo-inositol
Molecular FormulaC7H14O6
Molecular Weight194.18 g/mol
CAS Registry Number523-92-2
IUPAC Name(1R,2S,3r,4R,5S,6r)-6-methoxycyclohexane-1,2,3,4,5-pentol
Chemical ClassCyclitol, Cyclohexanol, Methyl myo-inositol
Functional Groups5 hydroxyl groups, 1 methoxy group

Natural Occurrence and Distribution

Plant Sources

Sequoyitol has been identified in several plant species. According to available data, it has been reported in:

  • Nephrolepis cordifolia (a fern species)

  • Glycine max (soybeans)

  • Ginkgo biloba (ginkgo nuts)

The presence of sequoyitol in these diverse plant species suggests it may be more widely distributed in the plant kingdom than currently documented. Its occurrence in commonly consumed foods like soybeans could have implications for understanding dietary sources of bioactive compounds.

Biochemistry and Metabolism

Metabolic Pathway Involvement

Sequoyitol is involved in the pinitol biosynthesis pathway, specifically in the pinitol biosynthesis II pathway. In this pathway, sequoyitol undergoes epimerization to form pinitol, which is another biologically active cyclitol compound . This conversion represents a significant biochemical transformation that links sequoyitol to other metabolically important compounds.

Enzymatic Reactions

The epimerization of sequoyitol to pinitol proceeds via a keto intermediate, specifically D-5-O-methyl-2,3,5/4,6-pentahydroxycyclohexanone. This two-step process involves distinct enzymatic activities:

  • Conversion of sequoyitol to the keto intermediate: Catalyzed by a NAD-specific dehydrogenase activity (sequoyitol dehydrogenase)

  • Conversion of the keto intermediate to pinitol: Catalyzed by a NADP-dependent dehydrogenase activity

Research in Trifolium incarnatum (crimson clover) has identified these enzymatic activities in partially purified protein fractions from leaves, although it remains unclear whether these activities reside in one protein or two distinct proteins .

Enzyme Properties

Sequoyitol dehydrogenase, the enzyme responsible for catalyzing the conversion of sequoyitol to the keto intermediate, has been characterized with the following properties:

  • Molecular Weight: Approximately 34.0 kD (experimental)

  • pH optimum: 5-9

  • Enhancers: SH-containing compounds (cysteine, glutathione, dithiothreitol)

  • Inhibitors: SH-reagents

Table 2: Properties of Sequoyitol Dehydrogenase

PropertyCharacteristic
Molecular Weight34.0 kD
pH Optimum5-9
Reaction TypeOxidoreductase
CofactorNAD+
EnhancersSH-containing compounds (cysteine, glutathione, dithiothreitol)
InhibitorsSH-reagents
Enzymatic FunctionCatalyzes the conversion of sequoyitol to a keto intermediate in pinitol biosynthesis

Pharmacological Properties

Effects on Glucose Metabolism

Research published in the American Journal of Physiology - Endocrinology and Metabolism has demonstrated that sequoyitol exhibits significant antidiabetic effects. These effects have been observed in multiple experimental models:

  • ob/ob mice (genetically obese mice with insulin resistance)

  • Streptozotocin (STZ)-treated mice (a model of insulin deficiency)

Key findings from these studies include:

  • Decreased blood glucose levels

  • Improved glucose tolerance

  • Enhanced insulin signaling

  • Increased insulin sensitivity

  • Protective effects on beta cells

Mechanism of Action

The mechanism by which sequoyitol exerts its antidiabetic effects appears to be multifaceted, targeting multiple tissues involved in glucose homeostasis:

  • In hepatocytes (liver cells):

    • Enhanced insulin signaling, including phosphorylation of insulin receptor substrate-1 and Akt

    • Increased ability of insulin to suppress glucose production

  • In adipocytes (fat cells):

    • Enhanced insulin signaling

    • Stimulated glucose uptake

  • In beta cells (insulin-producing cells):

    • Improved insulin signaling

    • Protection against streptozotocin- or H2O2-induced injury

    • Increased insulin secretion

This multi-target action suggests that sequoyitol may offer advantages over medications that act on single pathways or tissues. The compound directly enhances insulin signaling in both HepG2 cells (derived from human hepatocytes) and 3T3-L1 adipocytes, demonstrating its direct cellular effects on insulin-responsive tissues .

Administration Routes

Studies have shown that sequoyitol is effective when administered through different routes:

  • Oral administration

  • Subcutaneous administration

Both administration routes demonstrated efficacy in decreasing blood glucose, improving glucose intolerance, and enhancing insulin signaling in ob/ob mice, suggesting good bioavailability of the compound. This flexibility in administration routes could be advantageous for potential therapeutic applications .

EffectModel/SystemOutcome
Blood Glucoseob/ob miceDecreased blood glucose levels
Glucose Toleranceob/ob mice, STZ-treated miceImproved glucose tolerance
Insulin Signalingob/ob mice, HepG2 cells, 3T3-L1 adipocytes, INS-1 cellsEnhanced phosphorylation of insulin receptor substrate-1 and Akt
Glucose ProductionPrimary hepatocytesIncreased insulin's ability to suppress glucose production
Glucose UptakePrimary adipocytesStimulated insulin-mediated glucose uptake
Beta Cell FunctionSTZ-treated mice, INS-1 cellsProtected beta cells from injury, increased plasma insulin levels
Administration Routesob/ob miceEffective via both oral and subcutaneous routes

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